molecular formula C5H12ClNO2S B6226239 3-methanesulfonylcyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2639792-63-3

3-methanesulfonylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6226239
CAS No.: 2639792-63-3
M. Wt: 185.7
InChI Key:
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Description

3-methanesulfonylcyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a versatile compound used in various scientific research fields. This compound is known for its unique structure, which includes a cyclobutane ring substituted with a methanesulfonyl group and an amine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonylcyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the methanesulfonyl and amine groups. One common method includes the cyclization of a suitable precursor, followed by sulfonylation and amination reactions. The reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired diastereomeric purity .

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, secondary and tertiary amines, and various substituted cyclobutane derivatives.

Mechanism of Action

The mechanism of action of 3-methanesulfonylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methanesulfonylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific research .

Properties

CAS No.

2639792-63-3

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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